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Compound of Interest

Compound Name: 3-Ethylphenylboronic acid-d5

Cat. No.: B15553579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Ethylphenylboronic acid-d5. The information presented herein is intended to support

research and development activities where this deuterated compound is utilized, particularly in

pharmacokinetic and metabolic studies. This document outlines the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition.

Introduction
3-Ethylphenylboronic acid-d5 is a stable isotope-labeled version of 3-Ethylphenylboronic

acid, where the five hydrogen atoms on the ethyl group have been replaced with deuterium.

This isotopic labeling makes it a valuable tool in quantitative analysis using mass spectrometry,

allowing for its use as an internal standard. Understanding its spectroscopic characteristics is

crucial for its proper identification, quantification, and application in various scientific disciplines.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Ethylphenylboronic
acid-d5. This data is extrapolated from the known spectroscopic characteristics of the non-

deuterated parent compound, 3-Ethylphenylboronic acid, and the established principles of

isotopic effects on spectroscopic measurements.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Ethylphenylboronic acid-d5

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.0 - 7.4 m 4H Aromatic (Ar-H)

~4.8 (broad s) s 2H B(OH)₂

Table 2: Predicted ¹³C NMR Data for 3-Ethylphenylboronic acid-d5

Chemical Shift (δ) ppm Assignment

~140 - 125 Aromatic carbons

~28 (septet, low intensity) -CD₂-CD₃

~15 (quintet, low intensity) -CD₂-CD₃

Note: The signals for the deuterated ethyl group in ¹³C NMR will be significantly broadened and

split into multiplets due to C-D coupling, resulting in very low intensity peaks that may be

difficult to observe.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Ethylphenylboronic acid-d5
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 (broad) Strong O-H stretch (B-OH)

~3050 Medium Aromatic C-H stretch

~2200 - 2100 Weak to Medium C-D stretch

~1600 Medium Aromatic C=C stretch

~1350 Strong B-O stretch

~1100 Medium C-B stretch

~800 - 700 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-Ethylphenylboronic acid-d5

m/z Ion Notes

155.1 [M+H]⁺
Molecular ion peak (protio-

analog is 150.0)

137.1 [M-H₂O+H]⁺ Loss of water

105.1 [M-B(OH)₂-CD₂CD₃+H]⁺
Loss of the boronic acid and

ethyl-d5 groups

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 3-
Ethylphenylboronic acid-d5. Instrument parameters should be optimized for the specific

instrument being used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Ethylphenylboronic acid-d5 in approximately

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). To minimize issues
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with the boronic acid self-condensation to form boroxines, which can lead to complex

spectra, the use of methanol-d₄ is recommended as it can break up these oligomers.

¹H NMR Acquisition:

Instrument: 400 MHz or higher NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak is used as the internal standard (e.g., DMSO at

2.50 ppm, CHD₂OD at 3.31 ppm).

¹³C NMR Acquisition:

Instrument: 100 MHz or higher NMR spectrometer.

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as the signals for the deuterated carbons will be weak.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak is used as the internal standard (e.g., DMSO-d₆ at 39.52

ppm, CD₃OD at 49.00 ppm).

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind

the mixture to a fine powder and press it into a transparent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should

be collected and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

Ionization Mode: Positive ion mode is typically used for boronic acids.

Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe

pump at a flow rate of 5-10 µL/min.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: ~3.5 kV.

Cone Voltage: ~30 V.

Source and Desolvation Temperatures: Optimize as per instrument recommendations

(e.g., 120 °C and 350 °C, respectively).
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Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

deuterated compound like 3-Ethylphenylboronic acid-d5.
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Caption: General workflow for the spectroscopic characterization of 3-Ethylphenylboronic
acid-d5.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethylphenylboronic acid-d5: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553579#spectroscopic-data-nmr-ir-ms-of-3-
ethylphenylboronic-acid-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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